molecular formula C22H16N2O4 B11276223 N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide

N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide

Cat. No.: B11276223
M. Wt: 372.4 g/mol
InChI Key: YSFSRTYNTQBWSL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide is a complex organic compound that features a benzofuran core linked to a pyridine ring through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H16N2O4/c1-27-16-10-8-14(9-11-16)20(25)21-19(17-6-2-3-7-18(17)28-21)24-22(26)15-5-4-12-23-13-15/h2-13H,1H3,(H,24,26)

InChI Key

YSFSRTYNTQBWSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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